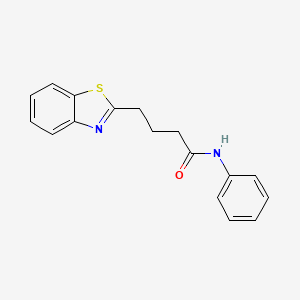
4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactants: : Intermediate from Step 1, propylbenzamide, coupling reagent (e.g., EDCI or DCC).
Conditions: : The reaction is carried out in an organic solvent (e.g., dichloromethane) at low temperature.
Product: : 4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent, and reaction time. Continuous flow chemistry and automation techniques may be employed to enhance yield and efficiency.
準備方法
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of Intermediate
Reactants: : 2-chlorobenzyl chloride, 6,7-dimethoxy-2,4-dihydroquinazoline-3(1H)-one, base (e.g., potassium carbonate).
Conditions: : The reaction mixture is stirred at room temperature in an organic solvent (e.g., acetonitrile) under inert atmosphere.
Product: : 1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dihydroquinazoline-3(1H)-one.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl or methoxy groups.
Reduction: : The quinazolinone core may be reduced under specific conditions to form dihydro derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the chlorobenzyl moiety.
Common Reagents and Conditions Used in These Reactions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Nucleophiles such as amines or thiols.
Major Products Formed from These Reactions
Oxidation Products: : Quinazolinone N-oxides, carboxylic acids.
Reduction Products: : Dihydroquinazolinones.
Substitution Products: : Varied depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of Novel Derivatives: : Used as a precursor for the synthesis of structurally related compounds with potential biological activities.
Biology
Enzyme Inhibition Studies: : Investigated for its ability to inhibit specific enzymes, which may be relevant in various diseases.
Medicine
Drug Development: : Potential candidate for developing new pharmaceuticals due to its complex structure and biological activity.
Industry
Material Science: : Utilized in the synthesis of materials with specific properties for industrial applications.
作用機序
The mechanism of action of 4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to participate in hydrogen bonding and hydrophobic interactions, facilitating binding to target sites. Pathways involved may include modulation of enzymatic activity or receptor signaling.
類似化合物との比較
Similar Compounds
4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide: : Differing by a fluorine substitution, exhibiting distinct biological properties.
4-((1-(3-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide: : Structural isomer with variation in benzyl substitution pattern, leading to altered activity.
Uniqueness
4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-propylbenzamide stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
There you have it—a deep dive into the world of this complex and intriguing compound. Think there’s more to it? I’d love to keep digging!
特性
IUPAC Name |
4-[[1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O5/c1-4-13-30-26(33)19-11-9-18(10-12-19)16-32-27(34)21-14-24(36-2)25(37-3)15-23(21)31(28(32)35)17-20-7-5-6-8-22(20)29/h5-12,14-15H,4,13,16-17H2,1-3H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZACQOZEGUZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Isopentyloxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2953375.png)
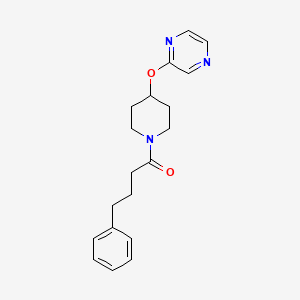
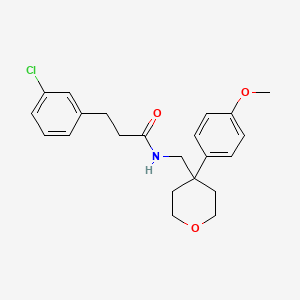

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2953384.png)
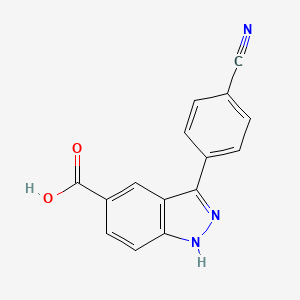
![2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2953387.png)
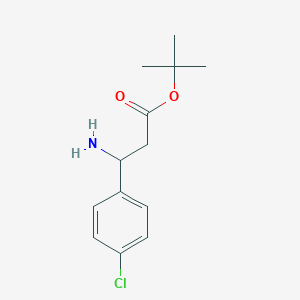
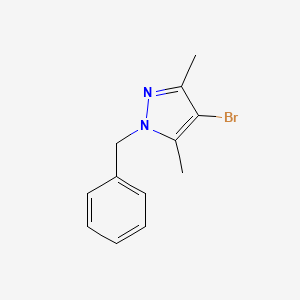

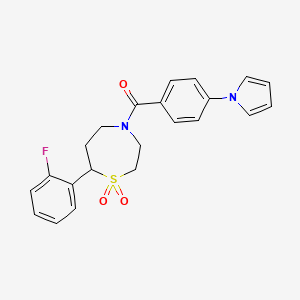
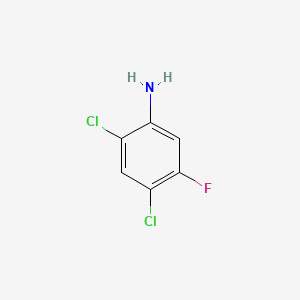
![N-[(Z)-2-[4-(4-fluorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-3-methoxyaniline](/img/structure/B2953398.png)
